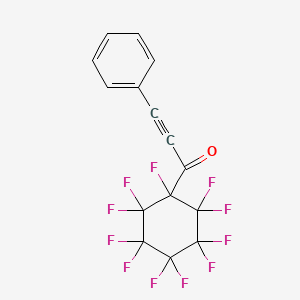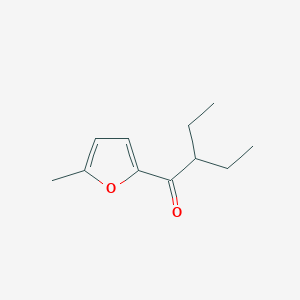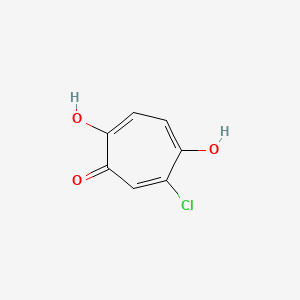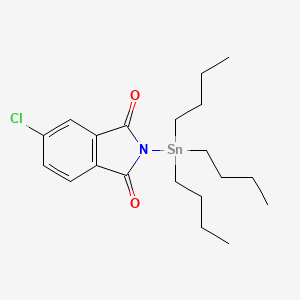
3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one is a unique compound characterized by the presence of a phenyl group, an undecafluorocyclohexyl group, and a prop-2-yn-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one typically involves the reaction of 3-Phenyl-2-propyn-1-ol with undecafluorocyclohexyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propyn-1-ol: A related compound with similar structural features but different functional groups.
3-Phenylprop-2-yn-1-one: Another similar compound with a different substituent on the prop-2-yn-1-one moiety.
Uniqueness
3-Phenyl-1-(undecafluorocyclohexyl)prop-2-yn-1-one is unique due to the presence of the undecafluorocyclohexyl group, which imparts distinct chemical and physical properties. This makes the compound particularly valuable for specific applications in research and industry .
Properties
CAS No. |
106226-84-0 |
|---|---|
Molecular Formula |
C15H5F11O |
Molecular Weight |
410.18 g/mol |
IUPAC Name |
3-phenyl-1-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)prop-2-yn-1-one |
InChI |
InChI=1S/C15H5F11O/c16-10(9(27)7-6-8-4-2-1-3-5-8)11(17,18)13(21,22)15(25,26)14(23,24)12(10,19)20/h1-5H |
InChI Key |
FLNZDAZEYLJAOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)






![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
